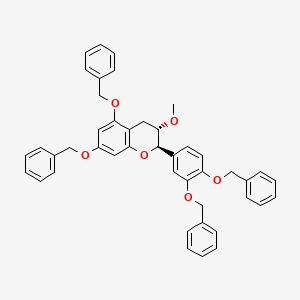
2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activities. This compound is characterized by the presence of dimethylamino groups and a propionotoluidide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride typically involves the reaction of o-toluidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various alkylating or acylating agents; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(dimethylamino)-2,3-dimethylbutane
- N,N-Dimethyl-2,3-diaminobutane
- 2,3-Dimethyl-2,3-bis(hydroxyamino)butane
Uniqueness
2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride is unique due to its specific structural features, such as the presence of both dimethylamino groups and a propionotoluidide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
106595-75-9 |
|---|---|
Molecular Formula |
C14H25Cl2N3O |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2,3-bis(dimethylamino)-N-(2-methylphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-11-8-6-7-9-12(11)15-14(18)13(17(4)5)10-16(2)3;;/h6-9,13H,10H2,1-5H3,(H,15,18);2*1H |
InChI Key |
SBTZNXUWCOVTBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CN(C)C)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
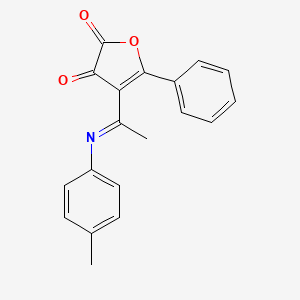
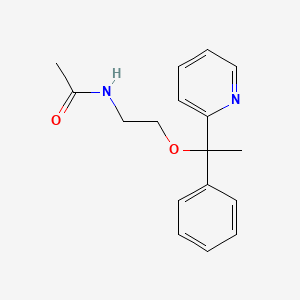
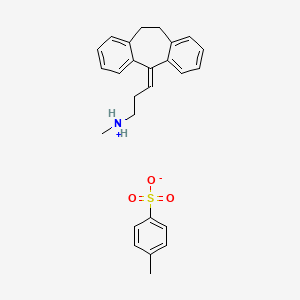
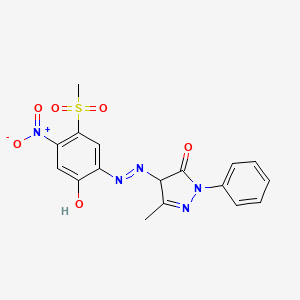

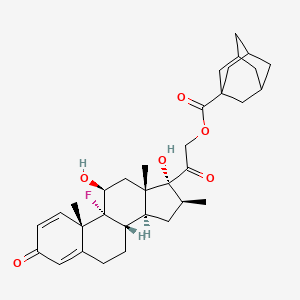


![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)


